REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7](Cl)[CH:6]=[CH:5][CH:4]=1.O.[NH2:11][NH2:12]>>[CH3:1][O:2][C:3]1[N:8]=[C:7]([NH:11][NH2:12])[CH:6]=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC(=N1)Cl
|
Name
|
|
Quantity
|
313.4 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the oil of the bottom layer was separated
|
Type
|
EXTRACTION
|
Details
|
The top layer was extracted three times with diethyl ether (total volume of 450 ml)
|
Type
|
WAIT
|
Details
|
The oil and the bottom layer left
|
Type
|
EXTRACTION
|
Details
|
after extraction with diethyl ether
|
Type
|
DISTILLATION
|
Details
|
were distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the hydrazine hydrate
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 150 ml of a 20% aqueous solution of potassium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted twice with diethyl ether (total volume 300 ml)
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with potassium hydroxide
|
Type
|
DISTILLATION
|
Details
|
The mixture was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC(=N1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.2 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |